REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[C:6]1[C:7]2[C:14]([C:15]3[S:16][CH:17]=[CH:18][N:19]=3)=[CH:13][S:12][C:8]=2[N:9]=[CH:10][N:11]=1.C(=O)(O)[O-].[Na+]>CN(C)C=O>[Cl:3][C:6]1[C:7]2[C:14]([C:15]3[S:16][CH:17]=[CH:18][N:19]=3)=[CH:13][S:12][C:8]=2[N:9]=[CH:10][N:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
OC=1C2=C(N=CN1)SC=C2C=2SC=CN2
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
73 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (2×450 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography over silica gel using
|
Type
|
WASH
|
Details
|
a gradient elution from 10 to 20% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)SC=C2C=2SC=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.825 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |